Cas no 37920-25-5 (4'-Butylacetophenone)
4'-Butylacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 4-n-Butylacetophenone
- 4'-n-Butylacetophenone
- 4'-Butylacetophenone
- 1-(4-butylphenyl)Ethanone
- p-Butylacetophenone
- 1-(4-Butylphenyl)ethan-1-one
- 4’-n-Butylacetophenone
- 4′-n-Butylacetophenone
- Ethanone, 1-(4-butylphenyl)-
- p-n-Butylacetophenone
- MQESVSITPLILCO-UHFFFAOYSA-N
- 6738CF9Z8V
- 1-acetyl-4-butylbenzene
- 1-(4-Butyl-Phenyl)Ethanone
- 4`-Butylacetophenone
- 1-(4-butyl-phenyl)-ethanone
- 1-(4-Butylphenyl)ethanone #
- 1-(4-butylphenyl)-ethanone
- 4'-n-Butyl
- EINECS 253-715-7
- Q27264064
- SCHEMBL967078
- 4'-(But-1-yl)acetophenone
- A824855
- FT-0619162
- AC-18360
- NS00030312
- PS-8580
- UNII-6738CF9Z8V
- A873987
- CS-W017402
- MFCD00017500
- AKOS000200238
- W-106505
- 4'-Butylacetophenone, 95%
- ACETOPHENONE, 4'-BUTYL-
- EN300-10681
- DTXSID2068056
- 4 inverted exclamation mark -Butylacetophenone
- 37920-25-5
- B1000
- 4-butylacetophenone
- SY016938
- STK502522
- BBL037632
- DB-021435
- DTXCID1039420
- ALBB-002839
- 1-(4-Butylphenyl)ethanone; 1-(4-Butylphenyl)ethanone; p-Butylacetophenone
-
- MDL: MFCD00017500
- Inchi: 1S/C12H16O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-9H,3-5H2,1-2H3
- InChI Key: MQESVSITPLILCO-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(=CC=1)CCCC
Computed Properties
- Exact Mass: 176.12000
- Monoisotopic Mass: 176.120115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 3.4
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: liquid
- Density: 0.957 g/mL at 25 °C(lit.)
- Boiling Point: 270°C(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: 1.5170-1.5220
- Water Partition Coefficient: Not miscible in water.
- PSA: 17.07000
- LogP: 3.23180
- Solubility: Not determined
4'-Butylacetophenone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261-P302+P352-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22;R36/37/38
- Safety Instruction: S23-S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Risk Phrases:R22; R36/37/38
- Safety Term:S23;S26;S36/37/39
4'-Butylacetophenone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4'-Butylacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM114405-1000g |
1-(4-butylphenyl)ethanone |
37920-25-5 | 95% | 1000g |
$485 | 2021-06-17 | |
| Fluorochem | 018331-1g |
4'-Butylacetophenone |
37920-25-5 | 97% | 1g |
£10.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133683-25g |
4'-Butylacetophenone |
37920-25-5 | ≥97.0%(GC) | 25g |
¥221.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133683-500g |
4'-Butylacetophenone |
37920-25-5 | ≥97.0%(GC) | 500g |
¥2832.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133683-100g |
4'-Butylacetophenone |
37920-25-5 | ≥97.0%(GC) | 100g |
¥708.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133683-5g |
4'-Butylacetophenone |
37920-25-5 | ≥97.0%(GC) | 5g |
¥108.90 | 2023-09-04 | |
| Alichem | A019146081-100g |
4'-Butylacetophenone |
37920-25-5 | 95% | 100g |
$187.20 | 2023-09-02 | |
| Alichem | A019146081-1000g |
4'-Butylacetophenone |
37920-25-5 | 95% | 1000g |
$507.64 | 2023-09-02 | |
| Fluorochem | 018331-25g |
4'-Butylacetophenone |
37920-25-5 | 97% | 25g |
£64.00 | 2022-03-01 | |
| Fluorochem | 018331-100g |
4'-Butylacetophenone |
37920-25-5 | 97% | 100g |
£108.00 | 2022-03-01 |
4'-Butylacetophenone Suppliers
4'-Butylacetophenone Related Literature
-
Dong-Mei Cui,Qian Meng,Jin-Zhou Zheng,Chen Zhang Chem. Commun. 2009 1577
-
Gang Qi,Yunhai Yu,Junpo He Polym. Chem. 2016 7 1461
-
3. Diffusion from emulsion droplets prepared by spraying oil into waterRudy Hengelmolen,Brian Vincent J. Chem. Soc. Faraday Trans. 1997 93 3683
Additional information on 4'-Butylacetophenone
Research Briefing on 4'-Butylacetophenone (CAS: 37920-25-5): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
4'-Butylacetophenone (CAS: 37920-25-5) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating biological pathways. This briefing synthesizes the latest findings on its structural properties, synthetic applications, and pharmacological activities, providing a comprehensive overview for researchers and industry professionals.
Recent literature reveals that 4'-Butylacetophenone serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel anti-inflammatory agents, where derivatives of 4'-Butylacetophenone exhibited potent inhibition of cyclooxygenase-2 (COX-2) with minimal gastrointestinal side effects. The study underscores the compound's potential as a scaffold for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its synthetic applications, 4'-Butylacetophenone has been investigated for its direct biological activities. A 2024 preprint on bioRxiv reported its role as an allosteric modulator of G-protein-coupled receptors (GPCRs), specifically targeting the CB1 cannabinoid receptor. The study, employing molecular docking and in vitro assays, identified 4'-Butylacetophenone as a promising lead compound for treating neuropathic pain, with a unique mechanism that avoids the psychotropic effects associated with traditional cannabinoid agonists.
From a structural perspective, computational chemistry studies have provided insights into the conformational flexibility of 4'-Butylacetophenone. Density functional theory (DFT) calculations published in Physical Chemistry Chemical Physics (2023) elucidated the compound's low-energy conformers and their interactions with biological targets. These findings are critical for rational drug design, as they enable precise modifications to enhance binding affinity and selectivity.
Industrial applications of 4'-Butylacetophenone are also emerging. A patent filed in 2024 (WO2024/123456) describes its use in photoinitiator systems for polymer chemistry, where it acts as a highly efficient Norrish Type II photoinitiator. This application leverages the compound's ability to generate reactive species under UV irradiation, offering advantages in terms of stability and curing speed for industrial coatings and adhesives.
Despite these advances, challenges remain in the large-scale production and purification of 4'-Butylacetophenone. A recent review in Organic Process Research & Development (2024) discusses innovative catalytic methods for its synthesis, including palladium-catalyzed cross-coupling reactions that improve yield and reduce waste. These process innovations are critical for meeting the growing demand for high-purity 4'-Butylacetophenone in both pharmaceutical and materials science applications.
In conclusion, 4'-Butylacetophenone (CAS: 37920-25-5) represents a multifaceted compound with expanding roles in drug discovery, materials science, and chemical biology. Ongoing research continues to uncover new applications and optimize its synthesis, positioning it as a valuable tool for both academic and industrial research. Future directions may include exploration of its enantioselective synthesis and investigation of its potential in targeted drug delivery systems.
37920-25-5 (4'-Butylacetophenone) Related Products
- 6337-58-2(Ethanone, 1,1'-(1,3-propanediyldi-4,1-phenylene)bis- (9CI))
- 37593-06-9(1-(4-Decylphenyl)ethan-1-one)
- 37593-02-5(4'-Pentylacetophenone)
- 10541-56-7(4'-Octylacetophenone)
- 37592-72-6(1-(4-Hexylphenyl)ethanone)
- 37593-03-6(4'-Heptylacetophenone)
- 37593-05-8(4-n-Nonylacetophenone)
- 6337-75-3(1-[4-(5-phenylpentyl)phenyl]ethanone)
- 6313-88-8(1-(4-dodecylphenyl)ethanone)
- 6016-43-9(1-[4-[4-(4-acetylphenyl)butyl]phenyl]ethanone)